molecular formula C9H6BrF4NO2 B1519287 2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate CAS No. 1087798-06-8

2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate

Cat. No. B1519287
CAS RN: 1087798-06-8
M. Wt: 316.05 g/mol
InChI Key: METFRHCSNBLIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate” is a chemical compound with the CAS Number: 1087798-06-8 . It has a molecular weight of 316.05 and its IUPAC name is 2,2,2-trifluoroethyl 4-bromo-2-fluorophenylcarbamate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrF4NO2/c10-5-1-2-7 (6 (11)3-5)15-8 (16)17-4-9 (12,13)14/h1-3H,4H2, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.05 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current literature .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research due to its potential as a building block for drug development. The presence of the trifluoroethyl group can enhance the metabolic stability of pharmaceuticals . It may be used to synthesize compounds with improved drug potency, particularly in targeting enzymes or receptors within the body.

Material Science

In material science, this carbamate could be explored for the development of novel materials with unique properties, such as increased resistance to degradation or enhanced binding capabilities due to the presence of the bromo-fluorophenyl moiety .

Chemical Synthesis

The compound serves as an intermediate in chemical synthesis. Its reactive sites allow for further functionalization, making it a valuable precursor in the synthesis of more complex molecules .

Analytical Chemistry

As a reference standard, 2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate is used in analytical chemistry to ensure the accuracy and calibration of analytical instruments, particularly in chromatography and mass spectrometry .

Enzyme Inhibition Studies

The molecule’s structure suggests it could be used in enzyme inhibition studies to understand the interaction between small molecules and enzymes. This is crucial for the design of enzyme inhibitors as therapeutic agents .

Protein Interaction Research

The compound may be involved in studying protein interactions, especially where the trifluoromethyl group plays a role in enhancing these interactions through its electron-withdrawing effects, which can be pivotal in the design of new drugs .

Agrochemical Development

In agrochemical research, such compounds can be investigated for their potential use in pest control. The bromo and fluoro groups might confer properties that make the compound suitable as a pesticide or herbicide precursor .

Biomedical Imaging

The fluorine atoms present in the compound make it potentially useful in the field of biomedical imaging. Fluorinated compounds are often used in positron emission tomography (PET) as they can be labeled with radioactive isotopes .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF4NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METFRHCSNBLIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-(4-bromo-2-fluorophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.